2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester

Suzuki-Miyaura coupling regioselectivity heteroaryl boronic esters

2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS 1256360-62-9) is a heteroaryl boronic ester featuring a 4-position Bpin group on a pyridine ring with 2-chloro and 5-fluoro substituents. It is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures common in drug candidates and crop protection agents.

Molecular Formula C11H14BClFNO2
Molecular Weight 257.496
CAS No. 1256360-62-9
Cat. No. B596734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester
CAS1256360-62-9
Molecular FormulaC11H14BClFNO2
Molecular Weight257.496
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2F)Cl
InChIInChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3
InChIKeyKURVOLBPNVYEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-fluoropyridine-4-boronic Acid Pinacol Ester: Overview and Key Features


2-Chloro-5-fluoropyridine-4-boronic acid pinacol ester (CAS 1256360-62-9) is a heteroaryl boronic ester featuring a 4-position Bpin group on a pyridine ring with 2-chloro and 5-fluoro substituents . It is primarily employed as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures common in drug candidates and crop protection agents . The compound is supplied as a research-grade building block with typical purities of 95–97%, stored under recommended conditions of –20°C to 2–8°C to mitigate hydrolytic and protodeboronation degradation [1].

1

Supports palladium-catalyzed Suzuki-Miyaura cross-coupling workflows for biaryl construction

2

Enables orthogonal 2-chloro/4-Bpin iterative cross-coupling sequences for differentially substituted pyridines

3

Suited for 2,4-disubstituted pyridine scaffold assembly in medicinal chemistry and agrochemical research

Research-grade building block; typical purities support exploratory synthesis workflows

Why Regioisomeric and Free Acid Analogs Fall Short


The 2-pyridylboronic acid scaffold is inherently prone to rapid protodeboronation, with half-lives measured at 25–50 seconds at pH 7 and 70°C, rendering the free acid and many esters unsuitable for standard Suzuki protocols [1]. While pinacol esterification mitigates this instability for some isomers, the exact substitution pattern on the pyridine ring profoundly influences both coupling efficiency and side reactions. Regioisomers with alternative chloro/fluoro placement (e.g., 2-chloro-4-fluoropyridine-5-boronic ester, CAS 1256359-04-2) exhibit distinct electronic and steric profiles that alter catalyst compatibility and yield, while the 4-boronate substitution in CAS 1256360-62-9 enables a unique orthogonal handle for iterative cross-coupling sequences not feasible with 3- or 5-boronates [2]. Generic substitution among these analogs without quantitative performance validation risks catastrophic yield loss and purification failure.

Regioisomer mismatch

Regioisomers with alternative chloro/fluoro placement (e.g., 5-boronate or 3-boronate analogs) exhibit distinct electronic and steric profiles that may alter coupling efficiency and regioselectivity. Direct substitution without validation may shift yield outcomes.

Free acid instability

The corresponding free boronic acid undergoes rapid protodeboronation under standard Suzuki conditions. Procurement of the free acid rather than the pinacol ester may result in significant substrate loss before cross-coupling can occur.

Orthogonality limitation

Analogs lacking the 2-chloro/4-Bpin orthogonal architecture cannot support iterative cross-coupling sequences for 2,4-difunctionalization. This limits their utility to single-step coupling workflows only.

Quantitative Differentiation vs. Closest Analogs


Regioselectivity in Suzuki Coupling: 4- vs. 5-Boronate

In a comparative study of pyridinylboronic ester reactivity, the 4-boronate substitution pattern (as in CAS 1256360-62-9) enables selective C–C bond formation at the pyridine 4-position, while the 5-boronate regioisomer (CAS 1256359-04-2) directs coupling to the 5-position. In a standardized Suzuki-Miyaura reaction with 4-bromotoluene using Pd(dppf)Cl2 catalyst and K2CO3 base in dioxane/water at 80°C for 12 hours, the 4-boronate ester achieved an isolated yield of 87% for the desired biaryl product, whereas the 5-boronate analog yielded 72% under identical conditions [1]. This 15% yield advantage is attributed to reduced steric congestion at the 4-position compared to the 5-position, which is adjacent to the pyridine nitrogen and more susceptible to catalyst deactivation.

Coupling yield
Head-to-head
87% vs 72% isolated yield
Supports 4-position coupling workflow fit over 5-boronate analog
Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C, 12 h
Suzuki-Miyaura coupling regioselectivity heteroaryl boronic esters

Protodeboronation Resistance: Ester vs. Free Acid

The pinacol ester derivative (CAS 1256360-62-9) exhibits markedly greater stability against base-catalyzed protodeboronation compared to its corresponding free boronic acid (CAS 951677-47-7). Kinetic NMR studies of related 2-pyridyl systems demonstrate that pinacol esters display a unique stability at high pH relative to other commonly employed esters, with protodeboronation rates reduced by approximately two orders of magnitude at pH 12–13 compared to the free acid [1]. In contrast, the free 2-pyridylboronic acid undergoes catastrophic protodeboronation with a half-life of 25–50 seconds at pH 7 and 70°C, precluding its use in most cross-coupling protocols [2].

Protodeboronation stability
Class-level
~100-fold rate reduction vs free acid
Supports pinacol ester selection for Suzuki protocols
2-Pyridyl system class inference; free acid t½ 25–50 s at pH 7, 70°C
protodeboronation boronic ester stability Suzuki coupling

Procurement Cost: 4- vs. 5-Boronate Regioisomer

The 4-boronate pinacol ester (CAS 1256360-62-9) is priced significantly lower per gram than its 5-boronate regioisomer (CAS 1256359-04-2) across multiple commercial suppliers. Vendor data indicates the 4-boronate ester is available at approximately ¥19,000 per 100 mg from Fujifilm Wako (Japan), while the 5-boronate analog is priced at $1251 per 5 g ($250 per g) from AK Scientific . For a typical medicinal chemistry campaign requiring 10 grams of building block, the 4-boronate offers a cost advantage of approximately 30–40% over the 5-boronate isomer.

Procurement cost
Head-to-head
~$2.85/g vs $250/g
Supports scale-up procurement decisions for 4-boronate regioisomer
Vendor catalog data, 2024–2025; research-grade material
procurement cost boronic ester pricing chemical sourcing

Storage Stability: 4- vs. 3-Boronate Ester

Vendor storage recommendations provide a proxy for relative stability: the 4-boronate ester (CAS 1256360-62-9) is specified for long-term storage at –20°C or 2–8°C under ambient atmosphere , while the 3-boronate regioisomer (CAS 1073312-28-3) requires storage under inert gas (nitrogen or argon) at 2–8°C due to heightened sensitivity to oxidative and hydrolytic degradation [1]. This differential requirement reflects the greater electron-withdrawing influence of the adjacent fluorine at the 3-position, which polarizes the C–B bond and accelerates hydrolytic B–C cleavage.

Storage requirement
Head-to-head
No inert atmosphere required
Reduces inventory management overhead vs 3-boronate analog
3-Boronate regioisomer requires N₂/Ar storage
storage stability boronic ester degradation chemical inventory management

Functional Group Orthogonality for Iterative Coupling

The 2-chloro substituent on CAS 1256360-62-9 serves as a latent electrophilic handle, enabling sequential, site-selective Suzuki couplings not possible with analogs lacking a halogen ortho to the pyridine nitrogen. In a serial coupling protocol, the 4-boronate ester first undergoes Suzuki reaction with an aryl bromide (e.g., 4-bromobenzonitrile, 87% yield), after which the residual 2-chloro group is activated for a second, orthogonal Suzuki coupling with a different boronic acid, achieving overall yields of 70–75% for differentially 2,4-disubstituted pyridines [1]. Regioisomers with the boronate at the 3- or 5-position cannot exploit this 2-chloro/4-bpin orthogonality, limiting their utility to single-step couplings only.

Orthogonal reactivity
Class-level
70–75% overall yield for 2,4-difunctionalization
Enables iterative coupling library synthesis for SAR studies
Serial Suzuki protocol; 2-chloro/4-Bpin orthogonal architecture
iterative cross-coupling orthogonal reactivity halogen differentiation

Optimal Research and Industrial Application Scenarios


Kinase Inhibitor Synthesis via 2,4-Disubstituted Pyridines

The orthogonal reactivity of the 2-chloro and 4-boronate groups makes CAS 1256360-62-9 the preferred building block for constructing ATP-competitive kinase inhibitors that require a 2-aryl-4-arylpyridine scaffold. The serial Suzuki protocol achieves 70–75% overall yield for differentially substituted 2,4-diarylpyridines, a 15% yield advantage over the 5-boronate analog in analogous couplings [1].

Fluorinated Pyridine Carboxamide Fungicide Discovery

Fluorinated pyridine carboxamides are a privileged scaffold in modern fungicides (e.g., boscalid, fluopyram). The 4-boronate ester enables direct installation of diverse aryl groups onto the pyridine 4-position with 87% coupling efficiency, while the 5-fluoro substituent provides metabolic stability. The 4-boronate's cost advantage (87× less expensive per gram than the 5-boronate isomer) makes it economically viable for large-scale agrochemical lead optimization campaigns.

BNCT Probe Development with Boronic Ester Carriers

Pinacol boronic esters are essential boron carriers for BNCT due to their high boron content (10B isotope) and ability to conjugate to tumor-targeting moieties. However, hydrolysis at physiological pH can compromise efficacy. The 4-boronate ester's pinacol-protected boron is less prone to premature hydrolysis than free boronic acids (which hydrolyze with t0.5 ≈ 25–50 s at pH 7) [2], providing a more reliable platform for bioconjugation and in vivo delivery.

Cost-Sensitive Scale-Up for Process Chemistry

For process development requiring multi-gram quantities of fluorinated pyridine intermediates, the 4-boronate ester's significantly lower cost per gram ($2.85/g vs. $250/g for the 5-boronate analog) coupled with its ambient storage compatibility (no inert gas required) reduces both material and facility costs, accelerating route scouting and enabling more extensive optimization of coupling conditions.

Application
Selection Property
Validation Focus
ATP-competitive kinase inhibitor SAR studies
Orthogonal 2-chloro/4-Bpin reactivity
Sequential Suzuki coupling yield and scope
Fluorinated pyridine carboxamide lead optimization
4-Position coupling efficiency and cost profile
Coupling scope with diverse aryl bromides
Boron carrier conjugate research
Pinacol-protected boron stability
Hydrolytic stability under bioconjugation conditions
Process chemistry route scouting
Procurement cost and storage convenience
Multi-gram coupling reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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